2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride typically involves the reaction of 2-methylbenzylamine with ethyl pentanoate under controlled conditions. The reaction is catalyzed by a suitable base, such as sodium hydroxide, and proceeds through a series of steps including nucleophilic substitution and amide formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles such as halides, hydroxides; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-ethylacetamide: Similar in structure but lacks the 2-methylphenyl group, which can affect its reactivity and biological activity.
2-amino-N,N-dimethylacetamide: Contains a dimethyl group instead of the ethyl and 2-methylphenyl groups, leading to different chemical properties and applications.
Uniqueness
2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the 2-methylphenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-4-8-14(16)15(18)17(5-2)11-13-10-7-6-9-12(13)3;/h6-7,9-10,14H,4-5,8,11,16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELJUDBKDAOWAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(CC)CC1=CC=CC=C1C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-28-5 | |
Record name | Pentanamide, 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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